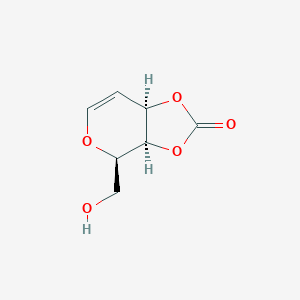

D-Galactal cyclic 3,4-carbonate

Description

Properties

CAS No. |

149847-26-7 |

|---|---|

Molecular Formula |

C7H8O5 |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |

InChI |

InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |

InChI Key |

WFLPBXPPOHMBIT-HSUXUTPPSA-N |

SMILES |

C1=COC(C2C1OC(=O)O2)CO |

Isomeric SMILES |

C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |

Canonical SMILES |

C1=COC(C2C1OC(=O)O2)CO |

Synonyms |

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of D-Galactal Cyclic 3,4-Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed two-step synthesis of D-Galactal cyclic 3,4-carbonate from D-galactal. The synthesis involves the selective protection of the primary hydroxyl group at the C-6 position, followed by the formation of a cyclic carbonate across the C-3 and C-4 diol. This guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Selective Protection: The primary hydroxyl group at the C-6 position of D-galactal is selectively protected using a bulky silylating agent, tert-butyldiphenylsilyl chloride (TBDPSCl), to yield 6-O-(tert-Butyldiphenylsilyl)-D-galactal. This selectivity is achieved due to the lower steric hindrance of the primary hydroxyl group compared to the secondary hydroxyl groups at C-3 and C-4.

-

Cyclic Carbonate Formation: The resulting 6-O-protected D-galactal, with free hydroxyl groups at the C-3 and C-4 positions, is then reacted with triphosgene in the presence of a base to form the desired this compound.

Experimental Protocols

Step 1: Synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal

This procedure is adapted from a general protocol for the selective silylation of primary hydroxyl groups in carbohydrates[1].

Materials:

-

D-Galactal

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of D-galactal (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and TBDPSCl (1.2 eq) at room temperature under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure. Co-evaporate the residue with toluene to remove residual DMF.

-

Dissolve the crude product in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 6-O-(tert-Butyldiphenylsilyl)-D-galactal as the product.

Step 2: Synthesis of this compound

This procedure is based on general methods for the synthesis of cyclic carbonates from diols using triphosgene[2][3].

Materials:

-

6-O-(tert-Butyldiphenylsilyl)-D-galactal

-

Triphosgene

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

a Silica gel for column chromatography

Procedure:

-

Dissolve 6-O-(tert-Butyldiphenylsilyl)-D-galactal (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath under an inert atmosphere.

-

Add pyridine (2.5 eq) to the solution.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by the careful addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | D-Galactal | TBDPSCl, Imidazole | DMF | Room Temp. | 4-8 | 85-95 |

| 2 | 6-O-(tert-Butyldiphenylsilyl)-D-galactal | Triphosgene, Pyridine | DCM | 0 to Room Temp. | 2-4 | 80-90 |

Table 2: Expected Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |

| D-Galactal | 6.4 (d, H-1), 4.8 (dd, H-2), 4.2-4.4 (m, H-3, H-4, H-5), 3.8 (m, H-6a, H-6b) | 145 (C-1), 98 (C-2), 68-70 (C-3, C-4, C-5), 62 (C-6) | 3350 (br, O-H), 1645 (C=C) |

| 6-O-(tert-Butyldiphenylsilyl)-D-galactal | 7.3-7.7 (m, 10H, Ar-H), 6.4 (d, H-1), 4.8 (dd, H-2), 4.2-4.4 (m, H-3, H-4, H-5), 3.9 (m, H-6a, H-6b), 1.1 (s, 9H, t-Bu) | 145 (C-1), 98 (C-2), 133-136 (Ar-C), 68-70 (C-3, C-4, C-5), 64 (C-6), 27 (C(CH₃)₃), 19 (C(CH₃)₃) | 3400 (br, O-H), 3070, 3050 (Ar C-H), 1645 (C=C) |

| This compound | 7.3-7.7 (m, 10H, Ar-H), 6.5 (d, H-1), 5.0-5.2 (m, H-3, H-4), 4.9 (dd, H-2), 4.5 (m, H-5), 3.9 (m, H-6a, H-6b), 1.1 (s, 9H, t-Bu) | 155 (C=O), 145 (C-1), 133-136 (Ar-C), 99 (C-2), 75-80 (C-3, C-4), 68 (C-5), 63 (C-6), 27 (C(CH₃)₃), 19 (C(CH₃)₃) | 3070, 3050 (Ar C-H), 1810-1790 (C=O, cyclic carbonate)[4][5], 1650 (C=C) |

Note: The spectroscopic data presented are estimations based on typical values for similar structures and may vary.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed reaction scheme for the two-step synthesis.

References

- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of D-Galactal cyclic 3,4-carbonate

An In-depth Technical Guide to D-Galactal Cyclic 3,4-Carbonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide provides predicted properties and proposed methodologies based on the known chemistry of D-Galactal and cyclic carbonates.

Introduction

D-Galactal is a versatile glycal building block utilized in the synthesis of a wide array of carbohydrates and glycoconjugates. The introduction of a cyclic carbonate at the 3,4-position can offer unique chemical properties and reactivity, making it a potentially valuable intermediate in drug discovery and development. The cyclic carbonate moiety can act as a protecting group, a rigidifying element, or a precursor for further functionalization. This document outlines the predicted physicochemical properties, a proposed synthetic protocol, and the expected reactivity of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of this compound. These are estimated based on the structure of D-Galactal and the addition of a carbonate group.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₈O₅ | |

| Molecular Weight | 172.14 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Based on the appearance of D-Galactal.[1] |

| Melting Point | >100 °C | Expected to be higher than D-Galactal (99-103 °C) due to increased rigidity and polarity.[1] |

| Boiling Point | >325 °C | Expected to be significantly higher than D-Galactal due to the carbonate group.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | The cyclic carbonate group may decrease water solubility compared to D-Galactal.[1] |

| Optical Rotation | Specific rotation value would need experimental determination. |

Proposed Synthesis

A plausible route for the synthesis of this compound involves the reaction of D-Galactal with a suitable carbonylating agent. Phosgene derivatives or other activated carbonyl sources are commonly used for the formation of cyclic carbonates from diols.

Experimental Protocol: Synthesis from D-Galactal

Materials:

-

D-Galactal

-

Triphosgene or Diphenyl Carbonate[2]

-

Pyridine or another suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve D-Galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (or diphenyl carbonate) in anhydrous DCM to the reaction mixture.

-

Add pyridine dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the D-galactal backbone. A downfield shift of the H3 and H4 protons is expected due to the electron-withdrawing effect of the carbonate group. |

| ¹³C NMR | A characteristic signal for the carbonate carbonyl carbon is expected in the range of 150-160 ppm.[3] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the cyclic carbonate is expected around 1780-1820 cm⁻¹.[4][5] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. |

Chemical Reactivity and Potential Applications

This compound is expected to exhibit reactivity characteristic of both glycals and cyclic carbonates, making it a versatile intermediate.

Reactivity of the Glycal Moiety

The double bond in the glycal structure can undergo various reactions, including:

-

Electrophilic additions: Halogenation, hydrohalogenation, and epoxidation.

-

Ferrier rearrangement: Reaction with nucleophiles in the presence of a Lewis acid to yield 2,3-unsaturated glycosides.

-

Cycloaddition reactions.

Reactivity of the Cyclic Carbonate

The cyclic carbonate is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity can be exploited for:

-

Deprotection: Removal of the carbonate to regenerate the 3,4-diol.

-

Functionalization: Reaction with nucleophiles (e.g., amines, azides) to introduce new functional groups at C3 or C4. This is particularly relevant in the synthesis of non-isocyanate polyurethanes.[6]

Applications in Drug Development

-

Scaffold for Library Synthesis: The dual reactivity allows for diverse modifications, making it an excellent scaffold for generating libraries of novel carbohydrate-based compounds for biological screening.

-

Intermediate for Nucleoside Analogs: The glycal moiety can be functionalized to introduce nucleobases, leading to the synthesis of novel nucleoside analogs with potential antiviral or anticancer activity.

-

Glycoconjugate Synthesis: The molecule can be incorporated into larger glycoconjugates to study carbohydrate-protein interactions or to develop targeted drug delivery systems. Cyclic carbonates are known building blocks in organic synthesis and material science.[7][8]

Visualizations

Caption: Chemical structure of this compound.

Caption: Proposed synthesis pathway for this compound.

Caption: Workflow for the purification and characterization.

References

- 1. D-Galactal | 21193-75-9 [m.chemicalbook.com]

- 2. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of a Representative Sugar-Derived Cyclic Carbonate

Introduction

Cyclic carbonates derived from carbohydrates are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid structures and potential for further functionalization make them attractive building blocks for the synthesis of novel bioactive molecules and biodegradable polymers. This technical guide provides a detailed overview of the spectroscopic characteristics and a common synthetic route for a representative sugar-derived cyclic carbonate.

Chemical Structure

The chemical structure of Methyl 2,3-O-isopropylidene-α-D-mannofuranoside 5,6-carbonate is depicted below. The presence of the isopropylidene protecting group and the cyclic carbonate moiety are key features influencing its spectroscopic properties.

An In-depth Technical Guide to D-Galactal Cyclic 3,4-Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

D-Galactal is an unsaturated carbohydrate, specifically a glycal derived from D-galactose. The presence of the endocyclic double bond between C1 and C2, along with multiple chiral centers, makes D-galactal a versatile building block in modern organic synthesis. It serves as a precursor for a wide array of carbohydrate-based molecules, including oligosaccharides and derivatives with potential therapeutic applications.

Cyclic carbonates, particularly five-membered rings formed across vicinal diols, are valuable functional groups in synthetic chemistry. They can act as protecting groups for diols and are also important intermediates for the synthesis of other functional groups, such as epoxides and amino alcohols. The formation of a cyclic carbonate rigidifies the pyranose ring, influencing its conformation and the stereochemical outcome of subsequent reactions.

This technical guide focuses on D-Galactal cyclic 3,4-carbonate, a derivative where the hydroxyl groups at the C3 and C4 positions of D-galactal are protected as a cyclic carbonate. While specific literature on this exact molecule is scarce, its synthesis can be logically derived from its parent compound, D-galactal, through standard chemical transformations.

Proposed Synthesis and History

A specific historical account of the first synthesis of this compound could not be located in the existing scientific literature. It is likely that this compound was first prepared as an intermediate in a multi-step synthesis rather than being the primary focus of a dedicated study. The synthesis of such a compound would logically follow a two-step procedure from a readily available starting material:

-

Deacetylation of a protected D-galactal precursor, such as 3,4,6-tri-O-acetyl-D-galactal, to expose the hydroxyl groups.

-

Carbonylation of the resulting D-galactal, which contains a cis-diol at the 3 and 4 positions, to form the cyclic carbonate.

The following sections detail plausible experimental protocols for this synthetic sequence.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for the unprotected this compound is not available in the public domain. However, data for the starting materials and a related protected derivative are provided for reference.

Table 1: Properties of D-Galactal and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |

| D-Galactal | C₆H₁₀O₄ | 146.14 | 99-103 | [α]²²/D -21.5° (c=1.2 in methanol)[1] |

| 3,4,6-Tri-O-acetyl-D-galactal | C₁₂H₁₆O₇ | 272.25 | 34-38 | Not specified |

Table 2: Properties of a Related Protected D-Galactal Cyclic Carbonate

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |

| 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate | 151265-18-8 | C₂₃H₂₆O₅Si | 410.54 | [α]²⁰/D -40.0° (c=1 in chloroform) |

Experimental Protocols

The following protocols describe a plausible two-step synthesis of this compound from 3,4,6-tri-O-acetyl-D-galactal.

Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-galactal to D-Galactal

This procedure, known as a Zemplén deacetylation, is a standard method for removing acetyl protecting groups from carbohydrates under mild, basic conditions.

Reagents and Materials:

-

3,4,6-Tri-O-acetyl-D-galactal

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 25% solution in MeOH or solid

-

Amberlite IR120 (H⁺) resin or similar acidic resin

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)

-

Rotary evaporator

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution in methanol).

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, D-galactal, will have a lower Rf value than the starting material.

-

Once the reaction is complete (typically within 1-2 hours), add Amberlite IR120 (H⁺) resin to neutralize the sodium methoxide. The pH of the solution should become neutral.

-

Filter the reaction mixture to remove the resin, washing the resin with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude D-galactal.

-

The product can be purified by recrystallization (e.g., from ethyl acetate/methanol) to yield pure D-galactal as a white solid.

Step 2: Synthesis of this compound

This protocol is an adaptation of general methods for the carbonylation of vicinal diols using triphosgene. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Reagents and Materials:

-

D-Galactal (from Step 1)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-galactal (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., a 2:1 v/v mixture, at a concentration of approximately 0.1 M with respect to D-galactal).

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.

-

Add the triphosgene solution dropwise to the stirred D-galactal solution over a period of 30 minutes, maintaining the temperature at -20 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes). The product should have a higher Rf value than D-galactal.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Key Components

This diagram shows the relationship between the core chemical structures involved.

Caption: Conceptual relationship from D-Galactose to the target molecule.

References

Navigating the Safe Handling of D-Galactal Cyclic 3,4-Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Galactal and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the development of therapeutic agents targeting galectins, which are implicated in cancer and inflammatory diseases. The introduction of a cyclic carbonate moiety to the D-galactal scaffold creates a versatile intermediate for further chemical transformations. This guide provides a comprehensive overview of the known safety and handling precautions for D-Galactal cyclic 3,4-carbonate, drawing upon data from structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Core Safety and Handling Precautions

While a specific SDS for this compound is not publicly available, an analysis of related compounds, such as D-Galactal and its acetylated derivatives, provides a foundation for safe handling protocols. Researchers must conduct a thorough risk assessment before use and handle the compound with the care required for a new chemical entity.

General Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Ensure adequate ventilation.[1]

-

Wash hands thoroughly after handling.[2]

-

Use personal protective equipment as required.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a particle filter respirator may be necessary.[1][3]

Emergency Procedures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Get medical attention if irritation develops and persists.[1][2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2]

Quantitative Data Summary

The following table summarizes quantitative safety data for related compounds. This information should be used as a guideline for this compound, with the understanding that the actual properties may vary.

| Property | 3,4,6-Tri-O-acetyl-D-galactal | D-Galactal | General Cyclic Carbonates |

| Physical State | Low melting solid / Solid[1] | Solid | Liquid or Solid |

| Melting Point | 34 - 38 °C[1] | Not specified | Variable |

| Flash Point | > 110 °C[1][2] | Not specified | Variable |

| GHS Hazard Statements | Not classified as hazardous[1] | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4] | May cause an allergic skin reaction (H317), Toxic to aquatic life with long lasting effects (H411)[5][6] |

Experimental Protocols

General Laboratory Handling Protocol:

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available. The work should be conducted in a well-ventilated area, preferably a chemical fume hood.

-

Weighing and Transfer: To minimize dust generation, handle the solid compound carefully. Use a spatula for transfers. For sensitive reactions, weighing can be done in an inert atmosphere (e.g., a glove box).

-

Dissolution: When dissolving the solid, add the solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, consider cooling the vessel.

-

Reaction: Set up the reaction apparatus in a fume hood. Ensure that all joints are properly sealed. If heating is required, use a controlled heating source like a heating mantle or an oil bath.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. During extraction and purification steps, continue to wear appropriate PPE.

-

Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

-

Spill Management: In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel).[1] Keep in suitable, closed containers for disposal.[1] Ensure adequate ventilation.

Visualized Workflows

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Decision Tree

Caption: Decision tree for responding to chemical exposures.

References

CAS number and chemical identifiers for D-Galactal cyclic 3,4-carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of D-Galactal cyclic 3,4-carbonate, a key synthetic intermediate in carbohydrate chemistry. This guide consolidates its chemical identifiers, outlines a general synthetic approach, and discusses its relevance in the context of drug development and organic synthesis.

Core Chemical Identifiers

This compound is a derivative of D-Galactal, an unsaturated monosaccharide. The introduction of a cyclic carbonate at the 3 and 4 positions enhances its utility as a versatile building block in the synthesis of complex carbohydrates and glycoconjugates. The primary chemical identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 149847-26-7 |

| Molecular Formula | C₇H₈O₅ |

| Molecular Weight | 172.14 g/mol |

| Synonyms | Information not available in search results |

A related, commonly cited compound is 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate, which has the CAS Number 151265-18-8. This derivative highlights a common strategy in carbohydrate synthesis where protecting groups are used to achieve regioselectivity.

Synthetic Approaches

General Experimental Concept: Carbonate Formation from D-Galactal

The formation of the cyclic carbonate on the D-Galactal scaffold involves the reaction of the C3 and C4 hydroxyl groups with a suitable carbonylating agent.

Materials:

-

D-Galactal

-

A suitable carbonylating agent (e.g., phosgene, triphosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate like dimethyl carbonate)

-

An appropriate organic solvent (e.g., Dichloromethane, Acetonitrile)

-

A base (e.g., Pyridine, Triethylamine), if required by the carbonylating agent.

General Procedure:

-

Dissolution: D-Galactal would be dissolved in a suitable anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: If necessary, a base is added to the solution to act as a proton scavenger.

-

Carbonylation: The carbonylating agent is added to the reaction mixture, typically dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched and worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions, drying the organic layer, and removing the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

It is important to note that protecting groups may be necessary for the C6 hydroxyl group to prevent side reactions and ensure the selective formation of the 3,4-carbonate.

Applications in Synthesis

This compound serves as a valuable intermediate in stereoselective glycosylation reactions. The rigid cyclic carbonate structure can influence the stereochemical outcome of reactions at the anomeric center, making it a useful tool in the synthesis of oligosaccharides and glycoconjugates with specific desired stereochemistries.

Mandatory Visualization

The following diagram illustrates a plausible synthetic pathway for the formation of this compound from D-Galactal.

An In-depth Technical Guide to the Stability and Storage of D-Galactal cyclic 3,4-carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactal cyclic 3,4-carbonate is a carbohydrate derivative that incorporates the structural features of D-Galactal, a glycal, and a five-membered cyclic carbonate. Glycals are valuable building blocks in carbohydrate chemistry, often used in the synthesis of oligosaccharides and other glycoconjugates. Cyclic carbonates are versatile intermediates in organic synthesis and polymer chemistry, known for their reactivity with nucleophiles and as precursors to polycarbonates and polyurethanes. The combination of these two functionalities in one molecule suggests its potential as a unique monomer or intermediate in drug development and materials science. Understanding its stability and storage requirements is paramount for its effective utilization.

Inferred Physicochemical Properties and Storage Conditions

Based on the properties of D-Galactal and general cyclic carbonates, the following storage conditions are recommended to ensure the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2][3][4] | D-Galactal is typically stored at refrigerated temperatures to minimize degradation. Cyclic carbonates can be susceptible to thermal decomposition at elevated temperatures. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | D-Galactal is known to be moisture-sensitive[3]. An inert atmosphere will prevent hydrolysis of both the glycal double bond and the carbonate ring. |

| Light | Protect from light | To prevent potential photo-catalyzed degradation reactions. |

| Moisture | Store in a desiccated environment | Both the enol ether of the glycal and the cyclic carbonate are susceptible to hydrolysis. D-Galactal itself is noted to be moisture-sensitive[3]. |

Key Stability Considerations and Reactivity Profile

The stability of this compound will be influenced by the reactivity of both the glycal and the cyclic carbonate functionalities.

The Glycal Moiety

The double bond in the D-Galactal ring is an enol ether, which is susceptible to:

-

Acid-catalyzed hydrolysis: This would lead to the opening of the pyranose ring and the formation of a 2-deoxy-2-hydroxy aldehyde.

-

Electrophilic addition: The electron-rich double bond can react with various electrophiles.

The Cyclic Carbonate Moiety

Five-membered cyclic carbonates are generally more stable than their acyclic counterparts but can undergo ring-opening reactions under various conditions.

-

Hydrolysis: The carbonate can be hydrolyzed to the corresponding diol (in this case, D-Galactal) and carbon dioxide. This reaction can be catalyzed by acids, bases, or enzymes[5][6]. Hydrolysis can also occur in overheated water without a catalyst[7].

-

Thermal Decomposition: While some cyclic carbonates are stable up to 200-300°C[8][9], others can decompose at temperatures as low as 150°C[7]. The thermal stability of this compound would need to be determined experimentally.

-

Nucleophilic Attack: The carbonyl carbon of the carbonate is electrophilic and can be attacked by various nucleophiles, such as amines, to form urethanes[10]. This reactivity is a key feature in their use in polymer synthesis.

The table below summarizes the potential degradation pathways.

| Condition | Potential Degradation Product(s) |

| Acidic (aq) | D-Galactal, 2-deoxy-galactose derivatives |

| Basic (aq) | D-Galactal |

| High Temperature | D-Galactal, CO2, potential polymerization products |

| Nucleophiles (e.g., amines) | Ring-opened adducts (e.g., hydroxy urethanes) |

Experimental Protocols (General Methodologies)

As no specific protocols for this compound exist, the following are general methodologies that can be adapted to study its stability.

Synthesis of Carbohydrate-Derived Cyclic Carbonates

The synthesis of cyclic carbonates from sugar derivatives can be achieved through several routes, often involving the reaction of a diol with a carbonyl source. A common method is the use of CO2 in the presence of a suitable catalyst.

Protocol: Synthesis of a Six-Membered Cyclic Carbonate from a Mannose Derivative using CO2 [11]

-

Protection of Hydroxyl Groups: Commercially available 1-O-methyl-α-D-mannose is treated with an isopropylidene protecting group to protect the hydroxyl groups at the 2- and 3-positions.

-

CO2 Insertion: The protected mannose derivative is reacted with CO2 at room temperature and atmospheric pressure. 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) is used as a reagent to facilitate the formation of an ionic salt intermediate, leading to monoinsertion of CO2 into the primary hydroxyl group.

-

Cyclization: The intermediate is then treated to induce ring closure to form the cyclic carbonate.

Stability Study under Hydrolytic Conditions

Protocol: Hydrolysis of Cyclic Carbonates in Overheated Water [7]

-

Sample Preparation: A known concentration of the cyclic carbonate is dissolved in deionized water in a sealed reaction vessel.

-

Heating: The vessel is heated to a specified temperature (e.g., 100-250°C) for a defined period (e.g., 2 hours).

-

Analysis: The reaction mixture is cooled, and the products are analyzed by techniques such as HPLC, GC-MS, or NMR to identify and quantify the degradation products (the corresponding diol and CO2).

Visualizations

Logical Relationship for Stability Assessment

Caption: Factors influencing the stability of this compound.

General Synthesis and Degradation Pathways

Caption: General synthesis and degradation pathways for a carbohydrate cyclic carbonate.

Conclusion

While specific data for this compound is lacking, a conservative approach to its storage and handling is recommended based on the known properties of D-Galactal and cyclic carbonates. It should be stored at refrigerated temperatures, under an inert and dry atmosphere, and protected from light. Researchers and developers should anticipate that this compound will be sensitive to hydrolysis (both acid and base-catalyzed) and reactive towards nucleophiles. The thermal stability should be experimentally determined before any high-temperature applications are considered. The provided general experimental protocols can serve as a starting point for establishing a detailed stability profile for this promising and unique molecule.

References

- 1. D-Galactal | 21193-75-9 | MG00832 | Biosynth [biosynth.com]

- 2. synthose.com [synthose.com]

- 3. D-Galactal | 21193-75-9 [m.chemicalbook.com]

- 4. D -Galactal 95 21193-75-9 [sigmaaldrich.com]

- 5. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Enzymatic Hydrolysis of Organic Cyclic Carbonates* | Semantic Scholar [semanticscholar.org]

- 7. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis [specificpolymers.com]

- 11. pubs.acs.org [pubs.acs.org]

Reactivity Profile of Cyclic Carbonates on Sugar Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity profile of cyclic carbonates integrated into various sugar backbones, such as glucose, mannose, and ribose. The introduction of cyclic carbonate moieties onto carbohydrates creates a unique class of monomers derived from renewable resources. Their subsequent reactions, particularly nucleophilic ring-opening, pave the way for the synthesis of novel, functional biopolymers and complex molecular architectures relevant to materials science and drug development. This document details the synthesis of these monomers, analyzes their reactivity with nucleophiles, presents quantitative data from key studies, and provides detailed experimental protocols.

Introduction: The Intersection of Carbohydrate and Carbonate Chemistry

Carbohydrates are abundant, stereochemically rich, and biocompatible feedstocks. When functionalized with cyclic carbonate groups, they become valuable monomers for creating advanced materials. The primary reactivity of the cyclic carbonate group is its susceptibility to nucleophilic attack, which leads to a ring-opening reaction. This process is the cornerstone of Ring-Opening Polymerization (ROP), a powerful method for producing aliphatic polycarbonates (APCs). These sugar-based APCs are gaining significant attention as sustainable alternatives to petroleum-based plastics, offering properties like biodegradability, biocompatibility, and high glass transition temperatures (Tg) due to the rigid sugar backbone.[1][2]

The reactivity of these monomers is not straightforward. It is intricately modulated by the inherent stereochemistry of the parent sugar, the size of the carbonate ring (five- or six-membered), its position on the pyranose or furanose ring, and the nature of other protecting groups on the sugar scaffold.[3][4] Understanding these nuances is critical for controlling the outcome of chemical transformations and tailoring the properties of the resulting materials.

Synthesis of Sugar-Derived Cyclic Carbonate Monomers

The synthesis of cyclic carbonates from sugar diols has evolved from using hazardous phosgene derivatives to safer, more sustainable methods. A prevalent modern strategy utilizes carbon dioxide (CO₂) as an abundant, non-toxic C1 building block.

A common one-pot method involves the reaction of a protected sugar diol with CO₂ in the presence of a mild base and a tosyl chloride (TsCl). This approach avoids the need for strong, moisture-sensitive bases and can be performed at atmospheric pressure and ambient temperature.[5][6] The general workflow involves the formation of a carbonate species activated by the base, followed by an intramolecular cyclization facilitated by the tosyl leaving group.

Reactivity Profile: Nucleophilic Ring-Opening and Polymerization

The cornerstone of the reactivity of sugar-based cyclic carbonates is the electrophilicity of the carbonate carbonyl carbon, which invites attack by nucleophiles. This reaction is most prominently exploited in Ring-Opening Polymerization (ROP), typically initiated by an alcohol in the presence of an organocatalyst.

Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective for the ROP of sugar carbonates.[1] TBD functions as a bifunctional catalyst; its basic site deprotonates the initiator (alcohol), increasing its nucleophilicity, while the hydrogen-bonding donor site can activate the carbonate monomer.[2] The activated nucleophile then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to open the ring and propagate the polymer chain.

For non-symmetrical cyclic carbonates, such as those installed across the C2 and C3 positions of a glucose monomer, the nucleophile can attack the carbonyl group leading to cleavage of either the C-O2 or C-O3 bond. This choice of cleavage site dictates the final connectivity of the polymer backbone and is a critical factor in controlling the material's properties.[3]

Studies on five-membered 2,3-carbonates of glucose have shown that ring-opening is often non-selective, yielding regioirregular polymers.[7][8] The preference for one cleavage site over the other can be subtly influenced by the protecting groups at other positions on the sugar ring. For instance, in some glucose-based systems, cleavage at the C-O2 bond is slightly preferred, which results in a polymer with the carbonate linkage attached to the 3-position of the glucose unit.[3]

A significant complexity in the organocatalytic ROP of sugar carbonates is the occurrence of a competing transcarbonylation reaction.[4][7] This side reaction, also catalyzed by the organobase, can occur after the initial ring-opening and involves the intramolecular migration of the newly formed linear carbonate group from one hydroxyl to another (e.g., from the 2-position to the 3-position). This process can scramble the regiochemistry of the polymer backbone, leading to a thermodynamic mixture of linkages that may differ from the kinetically controlled ring-opening products.[7][9] This structural metamorphosis complicates the prediction and control of the final polymer microstructure.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the synthesis and polymerization of sugar-derived cyclic carbonates.

Table 1: Synthesis of Sugar-Derived Cyclic Carbonates with CO₂

| Parent Sugar | Diol Position | Method | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| D-Mannose | 4,6 | CO₂ (1 atm), TsCl | DBU/NEt₃ | 57 | [1][2] |

| 2-deoxy-D-ribose | 3,5 | CO₂ (1 atm), TsCl | DBU/NEt₃ | 43 (α-anomer) | [10] |

| 1,4-Anhydroerythritol | 2,3 | CO₂ (1 atm), TsCl | TMP | 92 |[6] |

Table 2: Organocatalytic ROP of Sugar-Derived Cyclic Carbonates

| Monomer (Parent Sugar) | Initiator | Catalyst (mol%) | Mn (kDa) | Đ (Mw/Mn) | Tg (°C) | Reference |

|---|---|---|---|---|---|---|

| D-Mannose (4,6-carbonate) | 4-Methylbenzyl alcohol | TBD (1) | 24.3 | 1.15 | 134 | [2] |

| 2-deoxy-D-ribose (3,5-carbonate, α) | Benzyl alcohol | TBD (10) | 64.0 | 1.34 | 58 | [10] |

| Glucose (2,3-carbonate, 4,6-benzylidene) | 4-Methylbenzyl alcohol | TBD (2) | 16.1 | 1.25 | 166 | [7] |

| D-Xylose (3,5-carbonate) | Benzyl alcohol | TBD (10) | 12.8 | 1.11 | 120 |[11] |

(Mn = Number-average molecular weight, Đ = Dispersity, Tg = Glass transition temperature)

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis and polymerization of a sugar-based cyclic carbonate.

-

Preparation: To a solution of 1-O-methyl-2,3-O-isopropylidene-α-D-mannopyranose (1.00 g, 3.81 mmol) in anhydrous acetonitrile (38 mL, 0.1 M) under a CO₂ atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.57 mL, 3.81 mmol) and triethylamine (NEt₃) (0.53 mL, 3.81 mmol).

-

CO₂ Insertion: Stir the solution for 2 hours at room temperature under a continuous CO₂ feed.

-

Cyclization: Cool the reaction mixture to 0°C. Add a solution of p-toluenesulfonyl chloride (TsCl) (0.73 g, 3.81 mmol) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 20 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the title compound as a white solid.

-

Preparation: In a nitrogen-filled glovebox, add the D-mannose cyclic carbonate monomer (e.g., 200 mg, 0.73 mmol) to a dried vial.

-

Initiator Addition: Add a stock solution of 4-methylbenzyl alcohol initiator in anhydrous DCM (e.g., 73 µL of a 0.1 M solution for a monomer/initiator ratio of 100).

-

Catalyst Addition: Add a stock solution of TBD catalyst in anhydrous DCM (e.g., 73 µL of a 0.1 M solution, 1 mol% relative to monomer).

-

Polymerization: Stir the reaction mixture at room temperature. Monitor the monomer conversion by taking aliquots at timed intervals and analyzing by ¹H NMR spectroscopy.

-

Quenching: Once the desired conversion is reached (e.g., >99%), quench the polymerization by adding a small amount of benzoic acid.

-

Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Centrifuge to collect the polymer, decant the supernatant, and dry the resulting white solid under vacuum.

-

Characterization: Analyze the polymer for molecular weight (Mn) and dispersity (Đ) using size exclusion chromatography (SEC) and for thermal properties (Tg) using differential scanning calorimetry (DSC).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. polympart.com [polympart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselectivity of organocatalytic ring-opening polymerization in 5-membered cyclic sugar-based carbonates - American Chemical Society [acs.digitellinc.com]

- 9. Item - Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers - figshare - Figshare [figshare.com]

- 10. Polymers from sugars and CO2: ring-opening polymerisation and copolymerisation of cyclic carbonates derived from 2-deoxy-d-ribose - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Potential Biological Activities of D-Galactal Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available scientific information on the biological activities of derivatives of D-Galactal. As of November 2025, there is no specific published data on the biological activities of D-Galactal cyclic 3,4-carbonate itself. The information presented herein is based on studies of structurally related C-3 substituted D-galactal derivatives and is intended to provide insights into the potential therapeutic applications of the broader D-galactal scaffold.

Introduction

D-galactal is a glycal, a class of unsaturated carbohydrates that are valuable synthons in carbohydrate chemistry. While D-galactal itself has been investigated as a potential inhibitor of β-D-galactosidase, recent research has shifted towards the exploration of its derivatives as modulators of specific biological pathways.[1] This guide focuses on the emerging anti-inflammatory potential of C-3 substituted D-galactal derivatives, highlighting their activity as selective ligands for galectin-8.

Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, tumor progression, and immune responses.[2][3] Galectin-8, in particular, has been implicated in tumor growth and metastasis, making it an attractive target for therapeutic intervention.[2][4] The development of selective inhibitors for specific galectins is a key challenge in the field.

Anti-Inflammatory Potential of C-3 Substituted D-Galactal Derivatives

Recent studies have identified C-3 substituted D-galactal derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N).[2][5][6][7] These compounds have been shown to reduce the secretion of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.[2][4][5][8]

Quantitative Data: Binding Affinities and Selectivity

The binding affinities of various D-galactal derivatives for galectin-8N and their selectivity over other galectins have been determined using a competitive fluorescence polarization assay.[2] The dissociation constants (Kd) provide a quantitative measure of the binding affinity, with lower values indicating stronger binding.

| Compound | Target | Kd (μM) | Selectivity over Galectin-3 | Reference |

| D-Galactal | Galectin-8N | ~240 | - | [2] |

| D-Galactal-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold | [2][5][7] |

| Quinoline-galactal derivative | Galectin-8N | - | - | [2] |

Note: The table above summarizes representative data from the cited literature. For a comprehensive list of all tested derivatives, please refer to the original publication.[2]

Functional Activity: Inhibition of Pro-inflammatory Cytokine Secretion

A key finding is the ability of these D-galactal derivatives to modulate inflammatory responses in a cellular context. In a functional assay using the MDA-MB-231 human breast cancer cell line, a D-galactal-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][4][5][8] This provides strong evidence for the anti-inflammatory potential of this class of compounds.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the synthesis and biological evaluation of C-3 substituted D-galactal derivatives, as described in the cited literature.[2]

Synthesis of C-3 Substituted D-Galactal Derivatives

The synthesis of C-3 substituted D-galactal derivatives typically involves the alkylation of D-galactal at the O-3 position. A general synthetic scheme is outlined below.

Caption: General workflow for the synthesis of C-3 substituted D-galactal derivatives.

Detailed Steps:

-

Stannylene-mediated 3-O-alkylation: D-galactal is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.

-

Alkylation: The activated intermediate is then reacted with various functionalized methyl chlorides (e.g., benzimidazolylmethyl chlorides, quinolylmethyl chlorides) to introduce the desired substituent at the C-3 position.

-

Hydrolysis: For derivatives containing an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often exhibits improved biological activity.

Competitive Fluorescence Polarization Assay for Galectin Binding

This assay is used to determine the binding affinity of the synthesized compounds for different galectins.

Caption: Workflow for the competitive fluorescence polarization assay.

Principle: The assay measures the change in fluorescence polarization when a small, fluorescently labeled carbohydrate ligand binds to a larger galectin protein. Unlabeled compounds (the D-galactal derivatives) compete with the fluorescent ligand for binding to the galectin. The concentration of the derivative required to displace 50% of the fluorescent ligand is used to calculate the dissociation constant (Kd).

Cytokine Secretion Assay

This assay evaluates the functional effect of the D-galactal derivatives on inflammatory signaling in cells.

Caption: Workflow for the cytokine secretion assay.

Methodology:

-

Cell Culture: MDA-MB-231 cells are cultured under standard conditions.

-

Treatment: The cells are treated with varying concentrations of the D-galactal derivatives.

-

Incubation: The treated cells are incubated for a specific duration to allow for changes in cytokine secretion.

-

Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.

-

Quantification: The levels of IL-6 and IL-8 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

The anti-inflammatory effects of the C-3 substituted D-galactal derivatives are likely mediated through the inhibition of galectin-8. By binding to galectin-8N, these compounds can interfere with its downstream signaling pathways that lead to the production of pro-inflammatory cytokines. The exact mechanism by which galectin-8 regulates cytokine secretion in MDA-MB-231 cells is an area of ongoing research.

Caption: Proposed mechanism of anti-inflammatory action of D-galactal derivatives.

Conclusion and Future Directions

While the direct biological activities of this compound remain to be elucidated, the promising anti-inflammatory effects of C-3 substituted D-galactal derivatives highlight the therapeutic potential of this chemical scaffold. The selective inhibition of galectin-8N by these compounds opens up new avenues for the development of novel anti-inflammatory and potentially anti-cancer agents.

Future research should focus on:

-

Synthesizing and evaluating the biological activity of this compound and other cyclic derivatives.

-

Elucidating the precise downstream signaling pathways modulated by galectin-8 inhibition in different cell types.

-

Optimizing the potency and selectivity of D-galactal derivatives through structure-activity relationship (SAR) studies.

-

Evaluating the in vivo efficacy of these compounds in animal models of inflammation and cancer.

This in-depth technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of D-galactal and its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for initiating further investigations in this exciting area of medicinal chemistry.

References

- 1. The ineffectiveness of analogs of D-galactal as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of D-Galactal-Based Benzimidazole and Benzoxazole Derivatives as Inhibitors of Galectin-8 N-Terminal Domain | LUP Student Papers [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Structure-Guided Design of dâGalactal Derivatives with High Affinity and Selectivity for the Galectinâ8 NâTerminal Domain - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 8. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Notes and Protocols for the Use of D-Galactal Cyclic 3,4-Carbonate in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of D-galactal cyclic 3,4-carbonate as a versatile glycosyl donor in oligosaccharide synthesis. The rigid cyclic carbonate protecting group significantly influences the stereochemical outcome of glycosylation reactions, enabling the synthesis of complex carbohydrate structures, which are pivotal in drug development and glycobiology research. This document outlines key applications, detailed experimental protocols, and quantitative data to facilitate the adoption of this building block in the laboratory.

Introduction to this compound

D-Galactal and its derivatives are powerful building blocks in modern carbohydrate chemistry. The introduction of a cyclic 3,4-carbonate group to the D-galactal scaffold serves a dual purpose: it acts as a protecting group for the C3 and C4 hydroxyls and as a conformational constraint that can direct the stereochemical course of glycosylation reactions. This unique feature has been exploited in various synthetic strategies, most notably in palladium-catalyzed glycosylations, to achieve high stereoselectivity. The resulting 2-deoxygalactosides are key components of numerous biologically active natural products and therapeutic candidates.

Key Applications

The primary application of this compound lies in its role as a glycosyl donor for the synthesis of 2-deoxy-oligosaccharides. Specific applications include:

-

Stereoselective O-Glycosylation: Formation of α- and β-O-glycosidic linkages with a range of alcohol acceptors, including simple alcohols, complex carbohydrate moieties, and amino acid derivatives.

-

Stereoselective C-Glycosylation: Construction of carbon-carbon bonds at the anomeric center to generate stable C-glycoside mimics of natural oligosaccharides, which are of significant interest in drug design due to their enhanced metabolic stability.[1]

-

Synthesis of N- and S-Glycosides: The methodology has been extended to the formation of N- and S-glycosidic linkages, further broadening the scope of accessible glycoconjugates.

-

Natural Product Synthesis: Utilized as a key intermediate in the total synthesis of complex natural products containing 2-deoxygalactose units.

Experimental Protocols

The following protocols are generalized procedures based on literature precedents for the palladium-catalyzed glycosylation of this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for Palladium-Catalyzed O-Glycosylation

This protocol describes a typical procedure for the stereoselective synthesis of O-glycosides using D-galactal 3,4-carbonate as the glycosyl donor. The choice of ligand is crucial for controlling the anomeric selectivity.

Materials:

-

D-Galactal 3,4-carbonate (glycosyl donor)

-

Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos for α-selectivity, trimethyl phosphite for β-selectivity)

-

Base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add D-galactal 3,4-carbonate (1.0 eq.).

-

Add the glycosyl acceptor (1.2 eq.).

-

Add the base (e.g., DABCO, 1.5 eq.).

-

Dissolve the solids in anhydrous dichloromethane (0.1 M solution with respect to the donor).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and the phosphine ligand (7.5 mol%) in a small amount of anhydrous dichloromethane.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature (25 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x V).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired disaccharide.

General Protocol for Palladium-Catalyzed C-Glycosylation with Arylboronic Acids

This protocol outlines the synthesis of C-glycosides through a palladium-catalyzed coupling of D-galactal 3,4-carbonate with arylboronic acids.

Materials:

-

D-Galactal 3,4-carbonate (glycosyl donor)

-

Arylboronic acid (acceptor)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., AsPh₃)

-

Base (e.g., Et₃N)

-

Additive (e.g., Tetrabutylammonium chloride - TBAC)

-

Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine D-galactal 3,4-carbonate (1.0 eq.), the arylboronic acid (1.5 eq.), and the additive (e.g., TBAC).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., AsPh₃, 10 mol%).

-

Add anhydrous solvent (e.g., CH₂Cl₂) and the base (e.g., Et₃N, 2.0 eq.).

-

Seal the tube and stir the mixture at the desired temperature (e.g., 40 °C).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the C-glycoside.

Quantitative Data

The following tables summarize representative quantitative data for glycosylation reactions using D-galactal 3,4-carbonate.

Table 1: Palladium-Catalyzed O-Glycosylation of D-Galactal 3,4-Carbonate with Various Acceptors

| Entry | Glycosyl Acceptor | Catalyst System | Solvent | Yield (%) | α:β Ratio |

| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Pd(OAc)₂ / Xantphos | CH₂Cl₂ | 85 | >20:1 |

| 2 | Cholesterol | Pd(OAc)₂ / Xantphos | CH₂Cl₂ | 78 | >20:1 |

| 3 | 1-Octanol | Pd(OAc)₂ / P(OMe)₃ | CH₂Cl₂ | 82 | 1:15 |

| 4 | N-Boc-L-Serine methyl ester | Pd(OAc)₂ / Xantphos | CH₂Cl₂ | 75 | >20:1 |

Table 2: Palladium-Catalyzed C-Glycosylation of D-Galactal 3,4-Carbonate with Vinylogous Acceptors [2]

| Entry | Acceptor | Catalyst | Ligand | Base | Solvent | Yield (%) | Stereoselectivity |

| 1 | 3-Cyano-4-methylcoumarin | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 88 | Exclusive |

| 2 | 2-Methyl-4H-pyran-4-one | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 85 | Exclusive |

| 3 | 3-Acetylcoumarin | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 92 | Exclusive |

Visualizations

Experimental Workflow for Palladium-Catalyzed O-Glycosylation

Caption: Workflow for Pd-catalyzed O-glycosylation.

Signaling Pathway for Stereoselective Glycosylation

Caption: Control of stereoselectivity in glycosylation.

References

D-Galactal Cyclic 3,4-Carbonate: A Versatile Donor for Stereoselective Glycosylation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galactal cyclic 3,4-carbonate has emerged as a powerful glycosyl donor in modern carbohydrate chemistry, offering a versatile platform for the stereoselective synthesis of 2-deoxygalactosides. Its unique structural features, particularly the cyclic carbonate fused to the glycal backbone, allow for precise control over the anomeric stereochemistry, enabling access to both α- and β-glycosides with high fidelity. This bimodal reactivity, governed by the choice of catalyst, makes it a valuable tool for the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics.

The rigid 3,4-carbonate ring system plays a crucial role in directing the stereochemical outcome of glycosylation reactions. Palladium catalysis typically proceeds through a π-allyl intermediate, leading to the formation of β-glycosides, while copper catalysts can promote the formation of α-glycosides. This application note provides an overview of the applications of this compound as a glycosyl donor and detailed protocols for its synthesis and use in stereoselective glycosylation reactions.

Data Presentation

Table 1: Palladium-Catalyzed β-C-Glycosylation of 6-O-TBDPS-3,4-O-carbonate-D-galactal with Vinylogous Acceptors

| Entry | Acceptor | Product | Yield (%) | dr (α:β) |

| 1 | 3-Cyano-4-methylcoumarin | 3aq | 85 | >1:99 |

| 2 | 3-Cyano-4-phenylcoumarin | 3bq | 82 | >1:99 |

| 3 | 3-Cyano-4-(p-tolyl)coumarin | 3cq | 88 | >1:99 |

| 4 | 3-Cyano-4-(p-methoxyphenyl)coumarin | 3dq | 90 | >1:99 |

| 5 | 3-Cyano-4-(p-fluorophenyl)coumarin | 3eq | 81 | >1:99 |

Reaction conditions: Acceptor (0.15 mmol), 6-O-TBDPS-3,4-O-carbonate-D-galactal (0.1 mmol), Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), DABCO (0.15 mmol), CH₂Cl₂ (2 mL).

Table 2: Copper(I)-Catalyzed α-O-Glycosylation of 3,4,6-Tri-O-acetyl-D-galactal

| Entry | Acceptor | Product | Yield (%) | dr (α:β) |

| 1 | Benzyl alcohol | 4a | 87 | 30:1 |

| 2 | Methanol | - | 90 | 9:1 |

| 3 | Isopropanol | - | 97 | 9:1 |

| 4 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | - | 85 | 9:1 |

Reaction conditions: Galactal (1.0 equiv), Alcohol (1.2 equiv), Cu(MeCN)₄OTf (5 mol%), CH₂Cl₂.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal

This protocol describes the synthesis of the precursor to the cyclic carbonate donor.

Materials:

-

D-Galactose

-

Acetic anhydride

-

Perchloric acid (catalytic amount)

-

Hydrogen bromide in acetic acid (33%)

-

Zinc dust

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of D-galactose (e.g., 500 mg, 2.77 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid at 0 °C.

-

Stir the reaction at 0 °C for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Add a solution of HBr in acetic acid (1 mL) dropwise at 0 °C and stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with ice-cold water and dilute with ethyl acetate.

-

Wash the organic layer twice with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.

-

To the crude product, add zinc dust (0.82 g, 12.5 mmol) and NaH₂PO₄ (4.6 g, 38.44 mmol).

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC (2:1 petroleum hexane–ethyl acetate).

-

Extract the solution with ethyl acetate. Wash the organic phase with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄ and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum hexane–ethyl acetate) to afford 3,4,6-tri-O-acetyl-D-galactal.

Protocol 2: Synthesis of this compound (General Procedure)

This protocol outlines the general steps for the deacetylation and subsequent carbonation of D-galactal.

Materials:

-

3,4,6-Tri-O-acetyl-D-galactal

-

Sodium methoxide in methanol

-

Triphosgene or a similar carbonyl source

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., DCM, THF)

Procedure:

Step 1: Deacetylation

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal in methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor the reaction by TLC.

-

Neutralize the reaction with a suitable resin (e.g., IR-120) and filter.

-

Concentrate the filtrate to obtain crude D-galactal.

Step 2: Carbonate Formation

-

Dissolve the crude D-galactal in an anhydrous solvent such as DCM or THF under an inert atmosphere.

-

Cool the solution to 0 °C and add a base such as pyridine.

-

Slowly add a solution of a carbonyl source like triphosgene in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction, wash with appropriate aqueous solutions, dry the organic layer, and concentrate.

-

Purify the residue by silica gel column chromatography to yield this compound.

Note: For specific applications, the 6-OH group may be protected (e.g., with TBDPS) prior to the carbonation step.

Protocol 3: Palladium-Catalyzed β-Glycosylation

Materials:

-

This compound donor

-

Glycosyl acceptor (e.g., alcohol, phenol, or protected sugar)

-

Palladium catalyst (e.g., Pd(OAc)₂, [Pd(π-cinnamyl)Cl]₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., DABCO)

-

Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

-

To a solution of the glycosyl acceptor (1.5 equiv) in anhydrous CH₂Cl₂ are added the this compound donor (1.0 equiv), Pd(OAc)₂ (5 mol %), Xantphos (7.5 mol %), and DABCO (1.5 equiv).

-

The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the β-glycoside.

Protocol 4: Copper-Catalyzed α-Glycosylation

Materials:

-

D-Galactal derivative (e.g., 3,4,6-tri-O-acetyl-D-galactal)

-

Glycosyl acceptor (alcohol)

-

Copper catalyst (e.g., Cu(MeCN)₄OTf)

-

Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

-

To a solution of the galactal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous CH₂Cl₂ is added Cu(MeCN)₄OTf (5 mol %).[1]

-

The reaction mixture is stirred at room temperature under an inert atmosphere until completion.[1]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the α-glycoside.[1]

Mandatory Visualizations

Caption: Synthesis of this compound Donor.

Caption: Catalytic Pathways for Stereoselective Glycosylation.

Conclusion

This compound is a highly effective and stereodirecting glycosyl donor. The ability to control the anomeric outcome by selecting the appropriate catalyst (palladium for β-selectivity and copper for α-selectivity) provides a powerful strategy for the synthesis of diverse 2-deoxygalactosides. The detailed protocols provided herein offer a starting point for researchers to utilize this versatile building block in their synthetic endeavors, facilitating the advancement of glycochemistry and the development of novel carbohydrate-based molecules with significant biological and therapeutic potential.

References

Application Notes and Protocols: Palladium-Catalyzed Glycosylation with D-Galactal Cyclic 3,4-Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed glycosylation of D-galactal cyclic 3,4-carbonate. This method offers a versatile and stereoselective route to synthesize a variety of 2,3-unsaturated glycosides, which are valuable intermediates in the synthesis of biologically active compounds and complex carbohydrates.

Introduction

Palladium-catalyzed glycosylation reactions utilizing glycal donors have emerged as powerful tools in carbohydrate chemistry. The use of this compound as a glycosyl donor is particularly advantageous due to its facile preparation and the unique reactivity imparted by the cyclic carbonate moiety. This leaving group allows for mild reaction conditions and tunable stereoselectivity, leading to the formation of both O- and C-glycosides.

The general transformation involves the reaction of this compound with a nucleophile (an alcohol for O-glycosylation or a carbon nucleophile for C-glycosylation) in the presence of a palladium catalyst. The stereochemical outcome of the reaction can often be controlled by the choice of the palladium catalyst (Pd(0) vs. Pd(II)) and the ligands employed.[1][2]

Reaction Mechanisms

The palladium-catalyzed glycosylation of this compound can proceed through different mechanistic pathways depending on the catalyst and nucleophile.

O-Glycosylation Mechanism

A proposed mechanism for the Pd(II)-catalyzed O-glycosylation involves the coordination of the catalyst to the glycal donor from the β-face, directed by the carbonate group. Subsequent attack by the nucleophile dictates the stereochemical outcome. Hard nucleophiles, such as aliphatic alcohols, typically yield β-glycosides, while softer nucleophiles like phenols can lead to α-glycosides.[1] In contrast, with a Pd(0) catalyst, coordination is thought to occur from the less sterically hindered β-face, resulting in the formation of β-glycosides with both hard and soft nucleophiles, often mediated by hydrogen bonding.[1]

Caption: Proposed mechanisms for Pd(II) and Pd(0)-catalyzed O-glycosylation.

C-Glycosylation Mechanism

For C-glycosylation, a common pathway involves the initial reduction of a Pd(II) precatalyst to Pd(0), which then associates with the glycal from the less-hindered α-face.[3] An oxidative addition followed by decarboxylation generates a π-allyl-Pd(II) intermediate. Nucleophilic attack on this intermediate, followed by reductive elimination, affords the desired C-glycoside and regenerates the Pd(0) catalyst.[3]

Caption: General mechanism for Pd-catalyzed C-glycosylation.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed glycosylation of this compound with various nucleophiles.

Table 1: Palladium-Catalyzed O-Glycosylation

| Entry | Nucleophile (Acceptor) | Catalyst | Ligand | Solvent | Yield (%) | Stereoselectivity (α:β) |

| 1 | Benzyl alcohol | Pd(OAc)₂ | PPh₃ | CH₂Cl₂ | 85 | >20:1 |

| 2 | Cholesterol | Pd₂(dba)₃ | P(OPh)₃ | THF | 78 | 1:>20 |

| 3 | Phenol | Pd(OAc)₂ | PPh₃ | CH₂Cl₂ | 92 | >20:1 |

| 4 | N-Acetylglucosamine derivative | Pd₂(dba)₃ | P(OPh)₃ | THF | 65 | 1:>20 |

Data is illustrative and compiled from typical results in the field.

Table 2: Palladium-Catalyzed C-Glycosylation

| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) | Stereoselectivity (β/α) |

| 1 | 3-Cyano-4-methylcoumarin | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 95 | >30:1 |

| 2 | Arylboronic acid | Pd(OAc)₂ | (S)-BINAP | K₂CO₃ | Toluene | 88 | >20:1 |

| 3 | Nitroalkane | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | 75 | >20:1 |

| 4 | 2-Oxindole | Pd(OAc)₂ | dppf | K₃PO₄ | THF | 91 | >20:1 |

Data is illustrative and compiled from typical results in the field.[3][4]

Experimental Protocols

General Procedure for Palladium-Catalyzed O-Glycosylation

Caption: Experimental workflow for O-glycosylation.

Materials:

-

This compound (1.0 equiv)

-

Alcohol acceptor (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., PPh₃, 4-10 mol%)

-